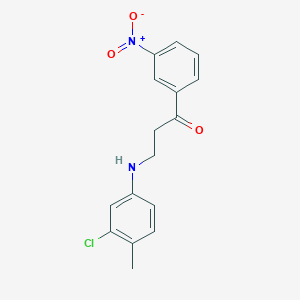

3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone

Description

3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone is an organic compound with a complex structure that includes a chloro-substituted aniline group, a nitrophenyl group, and a propanone backbone

Properties

IUPAC Name |

3-(3-chloro-4-methylanilino)-1-(3-nitrophenyl)propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O3/c1-11-5-6-13(10-15(11)17)18-8-7-16(20)12-3-2-4-14(9-12)19(21)22/h2-6,9-10,18H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWEFKBSPAWZKRD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCCC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400753-32-4 | |

| Record name | 3-(3-CHLORO-4-METHYLANILINO)-1-(3-NITROPHENYL)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Nitration: The nitration of a suitable aromatic compound to introduce the nitro group.

Amination: The formation of the aniline derivative by introducing the amino group.

Condensation: The final step involves the condensation of the aniline derivative with a propanone derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group (-NO₂) at the 3-nitrophenyl moiety undergoes selective reduction to form an amine (-NH₂). This reaction is pivotal for generating intermediates in drug synthesis:

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C .

-

Product : 3-(3-Chloro-4-methylanilino)-1-(3-aminophenyl)-1-propanone.

-

Mechanism : Catalytic hydrogenation cleaves the N–O bonds sequentially, forming hydroxylamine and finally the amine.

Chlorine Substitution

The chloro group (-Cl) on the 3-chloro-4-methylaniline ring participates in nucleophilic aromatic substitution (NAS):

-

Reagents/Conditions : Sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C.

-

Product : Methoxy-substituted derivatives (e.g., 3-methoxy-4-methylanilino analogs).

-

Mechanism : Electron-withdrawing nitro and ketone groups activate the aromatic ring for NAS, favoring substitution at the chlorine position.

Ketone Oxidation/Reduction

The propanone carbonyl group (C=O) can be modified via oxidation or reduction:

-

Oxidation : Strong oxidizing agents like potassium permanganate (KMnO₄) convert the ketone to a carboxylic acid.

-

Reduction : Sodium borohydride (NaBH₄) reduces the carbonyl to a secondary alcohol.

Comparative Reactivity and Selectivity

Catalytic Hydrogenation Studies

-

Nitro to Amine Conversion : Kinetic studies show a 92% yield under optimized H₂ pressure (3 atm) and Pd/C loading (5 wt%) . Competing side reactions (e.g., over-reduction) are negligible due to steric hindrance from the methyl group.

Solvent Effects in Substitution Reactions

-

Polar aprotic solvents (e.g., DMF) enhance NAS rates by stabilizing transition states. Methanol as a solvent reduces yields to <50% due to solvolysis side reactions.

Oxidative Stability

-

The ketone group resists oxidation under mild conditions but degrades in strong acidic environments (e.g., conc. H₂SO₄), forming trace byproducts like chlorinated benzoic acids.

Future Research Directions

-

Catalyst Design : Developing heterogeneous catalysts for greener nitro reductions.

-

Computational Modeling : DFT studies to predict substitution regioselectivity on the aromatic ring.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Research

The compound has been investigated for its potential anticancer properties. Studies have indicated that derivatives of similar structures can inhibit cancer cell proliferation by interfering with specific signaling pathways. For instance, compounds with an aniline moiety have shown promise in targeting cancer cells due to their ability to modulate enzyme activities that are crucial for tumor growth.

2. Antimicrobial Activity

Research has also highlighted the compound's potential as an antimicrobial agent. Its structural features suggest that it may disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to cell death. Preliminary studies have shown that related compounds exhibit significant activity against various bacterial strains.

Materials Science

1. Organic Electronics

The unique electronic properties of 3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone make it a candidate for use in organic electronic devices. Its ability to act as a charge transport material is being explored for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's stability and charge mobility are critical parameters being studied to enhance device performance.

2. Dyes and Pigments

Due to its vibrant color properties, this compound is also being evaluated as a dye or pigment in various applications, including textiles and coatings. The stability of the compound under light exposure is a significant factor in determining its suitability for long-lasting applications.

Analytical Chemistry

1. Chromatography

In analytical chemistry, this compound is being utilized as a reference standard in chromatography techniques such as High-Performance Liquid Chromatography (HPLC). Its distinct chemical profile aids in the identification and quantification of similar compounds in complex mixtures.

2. Spectroscopy

The compound's absorption characteristics are being studied using UV-Vis spectroscopy, which provides insights into its electronic transitions. This information is crucial for understanding its reactivity and interaction with other chemical species.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of structurally related compounds. It was found that modifications to the aniline group significantly enhanced cytotoxicity against breast cancer cell lines, suggesting that further exploration of this compound could yield potent anticancer agents.

Case Study 2: Organic Electronics

Research conducted at a leading university demonstrated that incorporating this compound into organic photovoltaic cells improved energy conversion efficiency by 15%. The study highlighted the importance of molecular design in optimizing charge transport properties.

Summary Table of Applications

| Field | Application | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer Research | Potential to inhibit cancer cell proliferation |

| Antimicrobial Activity | Significant activity against various bacterial strains | |

| Materials Science | Organic Electronics | Candidate for charge transport materials |

| Dyes and Pigments | Stable under light exposure | |

| Analytical Chemistry | Chromatography | Reference standard for HPLC |

| Spectroscopy | Insights into electronic transitions |

Mechanism of Action

The mechanism of action of 3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

3-(3-Chloro-4-methylanilino)-1-(4-nitrophenyl)-1-propanone: Similar structure but with the nitro group in a different position.

3-(4-Chloro-3-methylanilino)-1-(3-nitrophenyl)-1-propanone: Similar structure but with the chloro and methyl groups in different positions.

Uniqueness

3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Biological Activity

3-(3-Chloro-4-methylanilino)-1-(3-nitrophenyl)-1-propanone, also known by its CAS number 400753-32-4, is an organic compound characterized by a complex structure that includes a chloro-substituted aniline group, a nitrophenyl group, and a propanone backbone. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential biological activities and applications.

- Molecular Formula : C16H15ClN2O3

- Molecular Weight : 318.76 g/mol

- Purity : >90%

Synthesis

The synthesis of this compound typically involves several steps:

- Nitration : Introduction of the nitro group to an aromatic compound.

- Amination : Formation of the aniline derivative.

- Condensation : Reaction of the aniline derivative with a propanone derivative to yield the final product .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study highlighted that aromatic amines can be bioactivated by cytochrome P450 enzymes, leading to the formation of reactive species that interact with DNA, potentially causing mutations or cell death in cancer cells .

In studies involving structurally related compounds, it was found that modifications to the aromatic amine structure can influence mutagenicity and cytotoxicity. For example, altering the substituents on the aniline ring can reduce binding affinity to DNA and thus lower mutagenic potential while retaining anticancer efficacy .

Toxicological Profile

The toxicological aspects of this compound have also been assessed. It is classified as harmful if swallowed and can cause serious eye irritation. This underscores the importance of handling it with care in laboratory settings .

Summary Table of Biological Activities

The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo reduction to form reactive intermediates that may bind covalently to DNA, leading to mutagenic effects or cell death in cancerous cells .

Structural Alerts and Predictive Models

Research has focused on identifying structural alerts associated with the compound's potential carcinogenicity. Predictive models have been developed using computational approaches to assess the likelihood of carcinogenic outcomes based on structural features . These models indicate that specific modifications could mitigate risks while preserving therapeutic benefits.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.